双-PEG7-酸

描述

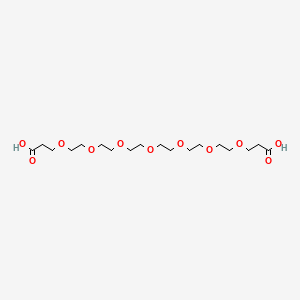

Bis-PEG7-acid is a PEG derivative containing two terminal carboxylic acid groups. The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

Bis-PEG7-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs. Bis-PEG6-propionic acid is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .Molecular Structure Analysis

The molecular formula of Bis-PEG7-acid is C18H34O11 .Chemical Reactions Analysis

The terminal carboxylic acids of Bis-PEG7-acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Physical And Chemical Properties Analysis

The molecular weight of Bis-PEG7-acid is 426.5 g/mol. It has a high solubility due to the hydrophilic PEG spacer .科学研究应用

合成和稳定性增强:

- 双-PEG 衍生物已被合成,以增强纳米颗粒在极端条件下的稳定性,例如变化的 pH 值和高电解质浓度。这对它们在生物相关研究中至关重要,在这些研究中,抗降解稳定性至关重要 (Stewart 等,2010)。

- 在另一项研究中,双-PEG 化合物参与了可降解 PEG 平台的合成,该平台在生理相关 pH 值下具有酸敏感性。这一发现对于需要控制降解的药物递送系统非常重要 (Su 等,2018)。

催化应用:

- 双-PEG 衍生物已被用作可生物降解和可重复使用的固体酸催化剂,用于合成各种化合物,突出了它们在绿色化学中的作用 (Siddiqui & Khan,2013)。

- 另一项研究使用 PEG 衍生物作为离子萃取分离中的催化剂,证明了它们在提高金属离子分离过程效率中的作用 (Heidari 等,2015)。

医药和制药应用:

- PEG 衍生物已用于提高抗癌药物的溶解度和功效,表明它们作为药物递送系统中的载体的潜力 (Khandare 等,2006)。

- 它们还参与了蛋白质的 PEG 化,这是一个对于提高基于蛋白质的药物的治疗效果至关重要的过程 (Brocchini 等,2008)。

电化学:

- 研究表明了 PEG 衍生物在铜电沉积中的作用,这在电子元件的制造中至关重要 (Tan & Harb,2003)。

光催化:

- 研究表明,PEG 衍生物可用于合成光催化材料,用于环境应用,例如水净化和空气处理 (Zhu 等,2011)。

作用机制

Target of Action

Bis-PEG7-acid is a PEG derivative containing two terminal carboxylic acid groups . The primary targets of Bis-PEG7-acid are primary amine groups present in various biological molecules . These primary amine groups can be found in proteins, peptides, and other amine-containing compounds, making them versatile targets for Bis-PEG7-acid.

Mode of Action

The terminal carboxylic acids of Bis-PEG7-acid can react with primary amine groups in the presence of activators such as EDC or DCC to form a stable amide bond . This interaction allows Bis-PEG7-acid to form linkages with target molecules, altering their properties and behaviors.

Biochemical Pathways

Bis-PEG7-acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . ADCs, on the other hand, are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . The use of Bis-PEG7-acid in these pathways allows for the targeted delivery and degradation of specific proteins, leading to therapeutic effects.

Pharmacokinetics

The pharmacokinetic properties of Bis-PEG7-acid are largely determined by its structure and the nature of the PEG spacer . The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance the bioavailability of the compound.

Result of Action

The molecular and cellular effects of Bis-PEG7-acid’s action are primarily related to its role as a linker in PROTACs and ADCs . By facilitating the targeted degradation of specific proteins, Bis-PEG7-acid can influence cellular processes and pathways. The exact effects will depend on the specific target proteins and the context of the compound’s use.

Action Environment

The action, efficacy, and stability of Bis-PEG7-acid can be influenced by various environmental factors. For instance, the pH and temperature of the environment can impact the reactivity of the carboxylic acid groups and thus the compound’s ability to form linkages with target molecules . Additionally, the presence of other compounds or substances in the environment could potentially interfere with the compound’s action.

安全和危害

When handling Bis-PEG7-acid, avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

While specific future directions for Bis-PEG7-acid are not mentioned in the retrieved papers, the use of PEG-based linkers like Bis-PEG7-acid in the synthesis of PROTACs and ADCs is a promising area of research. These compounds have the potential to improve the selectivity and efficacy of targeted therapies .

属性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O11/c19-17(20)1-3-23-5-7-25-9-11-27-13-15-29-16-14-28-12-10-26-8-6-24-4-2-18(21)22/h1-16H2,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUREXAVZVVOJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis-PEG7-acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-6-amino-N-[(2S)-1-[[(2R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopentan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B1667399.png)